molecular formula C9H12Cl2N2O2 B2907254 5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride CAS No. 1706432-06-5

5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2907254
CAS No.: 1706432-06-5
M. Wt: 251.11
InChI Key: VWNFQEUBFUZJAP-UHFFFAOYSA-N
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Description

Historical Development of Naphthyridine Chemistry

The naphthyridine lineage traces its origins to 1893, when Reissert synthesized the first derivative, establishing the foundational nomenclature and structural principles. Early 20th-century efforts focused on isolating unsubstituted isomers: 1,5- and 1,8-naphthyridines were characterized by 1927, while the complete family of six isomers—including 1,6-naphthyridine—required until 1958 for full structural elucidation. These breakthroughs coincided with advances in spectroscopic methods, enabling precise differentiation between positional isomers. The 1970s witnessed synthetic innovations, such as Prostakov’s cyclization strategies for generating fused naphthyridine systems, which expanded access to complex derivatives.

Significance of 1,6-Naphthyridine Scaffold in Drug Discovery

The 1,6-naphthyridine core has emerged as a privileged structure in medicinal chemistry due to its balanced electronic profile and hydrogen-bonding capabilities. Patent PH-24762-A exemplifies this utility, disclosing 1,6-naphthyridine derivatives with vascular therapeutic effects through modulation of endothelial signaling pathways. Structural advantages include:

  • Bioisosteric potential : Mimics purine bases in nucleic acid interactions
  • Tunable solubility : Tertiary nitrogen atoms facilitate salt formation (e.g., dihydrochloride derivatives)
  • Conformational restraint : The bicyclic system enforces planar geometry for target binding

Recent applications span antiviral agents (HCV protease inhibition) and kinase modulators, with IC50 values frequently below 100 nM in optimized compounds.

Emergence of 5,6,7,8-Tetrahydro-1,6-Naphthyridine-4-Carboxylic Acid in Scientific Literature

The tetrahydro-1,6-naphthyridine system introduces critical three-dimensionality to the classical planar scaffold. First reported in synthetic studies by Walraven and Choudry (1976), hydrogenation of the 5-8 positions was found to enhance metabolic stability while retaining target affinity. The carboxylic acid moiety at position 4, as seen in compounds like 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid hydrochloride (CID 90489093), enables versatile derivatization through amide or ester linkages. Dihydrochloride salt formation, exemplified by CAS 1706446-11-8, optimizes crystallinity and aqueous solubility for pharmacological testing.

Classification within Heterocyclic Chemistry

This compound belongs to a specialized subclass of fused bicyclic systems with the following hierarchical classification:

Hierarchy Level Classification
Superclass Diazanaphthalenes
Class 1,6-Naphthyridines
Subclass Partially saturated 1,6-naphthyridines
Functional Group Carboxylic acid dihydrochloride

The tetrahydro modification reduces aromaticity in the fused cyclohexene ring, creating a chiral center at position 6 when substituted. This stereochemical feature is critical for enantioselective interactions with biological targets like viral proteases.

Research Significance and Academic Interest

Academic interest in this compound spans three key areas:

  • Synthetic methodology : Development of asymmetric hydrogenation techniques for stereo-controlled production
  • Structure-activity relationships (SAR) : Optimization of the carboxylic acid substituent for enhanced target affinity
  • Computational modeling : Molecular docking studies predicting interactions with HCV NS5B polymerase and SARS-CoV-2 main protease

Ongoing research leverages the scaffold’s adaptability, with recent work demonstrating luminescent properties in metal-organic frameworks and pH-dependent fluorescence for biosensing applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNFQEUBFUZJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CN=C21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by functionalization at the 4-position to introduce the carboxylic acid group. The final step involves the formation of the dihydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of naphthyridine-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce tetrahydro derivatives of the naphthyridine core.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system or industrial process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride can be contextualized by comparing it to analogs within the naphthyridine and related bicyclic families. Key differences arise in substituent positioning, saturation levels, and salt forms, which influence physicochemical behavior and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position Salt Form Key Features CAS Number Source Reference
This compound C₁₁H₁₅Cl₂N₂O₂ 1,6-naphthyridine Dihydrochloride Partially saturated core; carboxylic acid at C4; high solubility 1490622-21-3
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride C₁₂H₁₇Cl₂N₂O₂ 1,6-naphthyridine Dihydrochloride Methyl group at N6; enhanced lipophilicity Not provided
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride C₈H₁₂Cl₂N₂ 1,6-naphthyridine Dihydrochloride Lacks carboxylic acid; simpler scaffold; lower molecular weight 1260898-43-8
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid dihydrochloride C₉H₁₃Cl₂N₂O₂ 2,7-naphthyridine Dihydrochloride Substituent shift to C1; altered electronic distribution Discontinued
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate C₁₁H₁₇NO₂S 1,6-naphthyridine Neutral ester Fully saturated core; thioester group; reduced polarity Not provided
Sapropterin dihydrochloride C₉H₁₅N₅O₃·2HCl Pteridine core Dihydrochloride Tetrahydrobiopterin analog; unrelated scaffold but shared salt properties 69056-38-8

Structural Differences

  • Core Saturation : Unlike the fully saturated decahydro-1,6-naphthyridine derivatives (e.g., (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate), the tetrahydro core of the target compound provides partial rigidity while retaining conformational flexibility for binding interactions .
  • Substituent Positioning : The 4-carboxylic acid group distinguishes it from analogs like 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid dihydrochloride, where the carboxylic acid is at C1. This positional shift alters hydrogen-bonding patterns and steric interactions .
  • Salt Form : Dihydrochloride salts (e.g., sapropterin dihydrochloride) generally exhibit higher aqueous solubility compared to hydrochloride or neutral forms, as seen in 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 348623-30-3) .

Functional Implications

  • Solubility : The dihydrochloride salt form of the target compound offers superior solubility in water and dimethyl sulfoxide (DMSO) compared to neutral esters like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, which is more lipophilic .
  • Biological Activity : Carboxylic acid-containing naphthyridines (e.g., 1,5-naphthyridine-3-carboxylic acid) are often utilized as kinase inhibitor cores. The methyl-substituted analog (6-methyl variant) may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .
  • Synthetic Utility : The discontinued 2,7-naphthyridine analog highlights the impact of regiochemistry on commercial availability and application scope .

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁Cl₂N₂O₂
  • Molecular Weight : 216.10 g/mol
  • CAS Number : 2208780-27-0

Biological Activity Overview

The biological activity of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has been explored in various contexts. The compound exhibits:

  • Antimicrobial Activity : Studies have indicated that certain derivatives possess significant antimicrobial properties. For instance, a library synthesized from tetrahydronaphthyridine scaffolds showed promising antituberculosis activity with several lead compounds identified .
  • Anticancer Potential : Research has demonstrated that these compounds can inhibit tumor growth. For example, TAK-828F, a derivative of the tetrahydronaphthyridine scaffold, was identified as a potent inverse agonist of RORγt (retinoid-related orphan receptor gamma t), which plays a crucial role in the differentiation of Th17 cells linked to autoimmune diseases and cancer .
  • Anti-inflammatory Effects : The inhibition of RORγt by tetrahydronaphthyridines suggests potential applications in treating inflammatory diseases. The modulation of IL-17A and IL-17F production could be beneficial in conditions such as rheumatoid arthritis and multiple sclerosis .

The mechanisms underlying the biological activities of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involve:

  • Inhibition of Key Enzymes : Some studies suggest that these compounds may act by inhibiting enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : The ability to modulate cytokine levels indicates their role in immune response regulation.
  • Direct Antimicrobial Action : The structural features of the compound may allow it to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Study 1: Antituberculosis Activity

A library synthesized from 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives was screened for antituberculosis activity. Three lead compounds were identified that exhibited significant inhibitory effects against Mycobacterium tuberculosis. These compounds were further evaluated for their pharmacokinetic properties and toxicity profiles .

Case Study 2: Anti-inflammatory Properties

In a study evaluating the effects of TAK-828F on Th17 cell differentiation, it was found that this compound effectively reduced the expression of IL-17A and IL-17F in vitro. This suggests its potential as a therapeutic agent for managing autoimmune diseases characterized by excessive Th17 cell activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against Mycobacterium tuberculosis
AnticancerInhibits tumor growth through RORγt modulation
Anti-inflammatoryReduces IL-17A/IL-17F production

Table 2: Key Research Findings

Study FocusFindingsReference
Library SynthesisIdentification of lead compounds with antituberculosis activity
RORγt InhibitionTAK-828F reduces Th17 differentiation

Q & A

Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors under acidic or basic conditions. For example, a pyridine derivative may react with a carboxylic acid under heat to form the naphthyridine core, followed by salt formation with HCl . A related method for methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate employs arylboronic acids in Suzuki coupling reactions, where the equivalents of boronic acid determine mono- or diarylation outcomes . Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical: ethanol under reflux is common, but higher temperatures (>250°C) may be required for decarboxylation steps .

Key Variables Affecting Yield:

VariableImpactExample
TemperatureHigher temps favor cyclization but risk decomposition370°C for decarboxylation
SolventPolar aprotic solvents enhance reactivity1,4-Dioxane in hydrolysis steps
CatalystsBases (e.g., K₂CO₃) improve coupling efficiency

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemistry .
  • HPLC for purity assessment, especially to detect byproducts from incomplete cyclization or salt formation .

Note: Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents or tautomeric forms of the naphthyridine ring .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE): Gloves, lab coat, and eye protection are mandatory due to potential irritancy .
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors during weighing or reactions .
  • Storage: Keep in airtight containers at room temperature, away from moisture and ignition sources .
  • Disposal: Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition or receptor binding assays may stem from:

  • Solubility differences: The dihydrochloride salt’s aqueous solubility vs. freebase forms can alter bioavailability .
  • Assay conditions: Variations in pH (affecting protonation states) or co-solvents (e.g., DMSO) may modulate activity .
  • Impurity interference: Byproducts from synthesis (e.g., partial decarboxylation products) might exhibit off-target effects .

Methodological Mitigation:

  • Conduct orthogonal assays (e.g., SPR, ITC) to validate binding kinetics .
  • Compare batch-to-batch purity via HPLC-MS .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinases)?

  • Structural modifications: Introduce substituents at the 3-carboxylate or 8-position to modulate steric/electronic interactions. For example, trifluoromethyl groups enhance metabolic stability and target affinity .
  • Computational modeling: Use molecular docking to predict interactions with ATP-binding pockets or allosteric sites .
  • Proteome-wide profiling: Employ kinome-wide screens to identify off-target kinase inhibition .

Case Study: A related naphthyridine derivative showed improved c-Met kinase inhibition by replacing methyl groups with bulkier aryl rings, reducing off-target effects .

Q. How do reaction byproducts form during synthesis, and how can they be minimized?

Common byproducts include:

  • Decarboxylated analogs: Result from excessive heating during cyclization .
  • Incomplete salt formation: Detectable via chloride ion titration .
  • Oxidation products: Formed if reducing agents (e.g., NaBH₄) are omitted during hydrogenation steps .

Optimization Approaches:

ByproductPrevention Strategy
DecarboxylationUse lower temperatures with catalytic acid
Partial salt formationEnsure stoichiometric HCl addition
OxidationInclude antioxidants (e.g., ascorbic acid) in reaction mixtures

Q. What are the limitations of current pharmacological models for studying this compound?

  • Cell-based assays: May not replicate in vivo metabolism (e.g., hepatic clearance of the dihydrochloride form) .
  • Animal models: Species-specific differences in target expression (e.g., rodent vs. human kinases) complicate translational relevance .
  • Lack of structural data: Few crystal structures of naphthyridine-target complexes exist, hindering rational design .

Recommendations:

  • Use humanized mouse models or 3D organoid systems for efficacy testing .
  • Collaborate with structural biology groups to solve co-crystal structures .

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